molecular formula C19H21N7OS B2821794 (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1226436-00-5

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2821794
CAS No.: 1226436-00-5
M. Wt: 395.49
InChI Key: NUJQLQZSJOMFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound featuring a thiadiazole ring, a pyridazine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multi-step reactions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include boiling ethanol as the solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly through continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, methyl hydrazinecarbodithioate, and triethylamine . The conditions often involve boiling ethanol as the solvent .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl halides can produce various thiadiazole derivatives .

Scientific Research Applications

(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(p-tolylamino)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with various molecular targets. The thiadiazole ring is known to disrupt DNA replication processes, which can inhibit the growth of bacterial and cancer cells . The compound may also interact with enzymes and receptors involved in inflammatory pathways .

Properties

IUPAC Name

[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7OS/c1-13-3-5-15(6-4-13)20-16-7-8-17(23-22-16)25-9-11-26(12-10-25)19(27)18-14(2)21-24-28-18/h3-8H,9-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJQLQZSJOMFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(N=NS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.